molecular formula C9H8O4 B6612428 2-formyl-3-hydroxy-6-methylbenzoic acid CAS No. 2155856-48-5

2-formyl-3-hydroxy-6-methylbenzoic acid

Cat. No.: B6612428
CAS No.: 2155856-48-5
M. Wt: 180.16 g/mol
InChI Key: RLMJTYFLBMHIDS-UHFFFAOYSA-N
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Description

2-Formyl-3-hydroxy-6-methylbenzoic acid is a substituted benzoic acid derivative featuring a formyl (-CHO) group at position 2, a hydroxyl (-OH) group at position 3, and a methyl (-CH₃) group at position 6 of the benzene ring, with a carboxylic acid (-COOH) at position 1. Its molecular formula is C₉H₈O₄, and its molecular weight is 180.16 g/mol . This compound is of interest in organic synthesis due to its multifunctional groups, which enable diverse reactivity, such as participation in condensation or cyclization reactions.

Properties

IUPAC Name

2-formyl-3-hydroxy-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-3-7(11)6(4-10)8(5)9(12)13/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMJTYFLBMHIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-3-hydroxy-6-methylbenzoic acid typically involves the formylation of 3-hydroxy-6-methylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for 2-formyl-3-hydroxy-6-methylbenzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-formyl-3-hydroxy-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products

    Oxidation: 2-carboxy-3-hydroxy-6-methylbenzoic acid.

    Reduction: 2-hydroxymethyl-3-hydroxy-6-methylbenzoic acid.

    Substitution: Derivatives with substituted functional groups at the hydroxyl position.

Scientific Research Applications

2-formyl-3-hydroxy-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-formyl-3-hydroxy-6-methylbenzoic acid depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Below is a comparative analysis of 2-formyl-3-hydroxy-6-methylbenzoic acid with structurally related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2-Formyl-3-hydroxy-6-methylbenzoic acid C₉H₈O₄ 180.16 2-CHO, 3-OH, 6-CH₃ High polarity due to -COOH and -OH; methyl enhances lipophilicity .
6-Fluoro-2-formyl-3-hydroxybenzoic acid C₈H₅FO₄ 200.13 2-CHO, 3-OH, 6-F Fluorine increases electronegativity, altering acidity and hydrogen bonding .
5-Formyl-2-hydroxy-3-methoxybenzoic acid C₉H₈O₅ 196.16 5-CHO, 2-OH, 3-OCH₃ Methoxy group reduces acidity compared to -OH; steric effects influence reactivity .
2-Chloro-6-fluoro-3-formylbenzoic acid C₈H₄ClFO₃ 202.56 2-CHO, 3-Cl, 6-F Chlorine and fluorine enhance electrophilicity; potential halogen-bonding motifs .
6-Formyl-2-hydroxy-3-methoxybenzoic acid C₉H₈O₅ 196.16 6-CHO, 2-OH, 3-OCH₃ Positional isomerism affects solubility and intermolecular interactions .

Physicochemical Properties

  • Acidity: The carboxylic acid group (-COOH) dominates acidity (pKa ~2–3), while the phenolic -OH (pKa ~10–12) and formyl group (weakly acidic) contribute to pH-dependent solubility .
  • Lipophilicity : Methyl and methoxy substituents increase logP values compared to halogenated analogues. For example, 6-fluoro-2-formyl-3-hydroxybenzoic acid has a calculated XLogP3 of 1.6, while the methyl-bearing target compound is slightly more lipophilic .
  • Thermal Stability: Formyl groups may reduce thermal stability compared to non-carbonyl derivatives, as seen in decomposition studies of related compounds .

Biological Activity

2-Formyl-3-hydroxy-6-methylbenzoic acid, an organic compound with the molecular formula C9H8O4, is a derivative of benzoic acid characterized by a formyl group, a hydroxyl group, and a methyl group on the benzene ring. This compound has garnered interest due to its potential biological activities, including enzyme modulation and possible therapeutic applications.

The synthesis of 2-formyl-3-hydroxy-6-methylbenzoic acid typically involves the formylation of 3-hydroxy-6-methylbenzoic acid using methods such as the Vilsmeier-Haack reaction. This process employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as key reagents to introduce the formyl group at the desired position on the aromatic ring.

The biological activity of 2-formyl-3-hydroxy-6-methylbenzoic acid is largely attributed to its ability to interact with various molecular targets. The presence of the formyl and hydroxyl groups enables the compound to engage in hydrogen bonding and other interactions, which can influence enzyme activity or receptor binding. This interaction may lead to significant biological effects, including modulation of metabolic pathways.

Antimicrobial Activity

Research has indicated that 2-formyl-3-hydroxy-6-methylbenzoic acid exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, although specific efficacy data remains limited in current literature.

Anticancer Potential

A study highlighted that similar compounds within its structural family have demonstrated anticancer activity by inhibiting cell cycle progression in cancer cell lines. While direct studies on 2-formyl-3-hydroxy-6-methylbenzoic acid are sparse, its structural analogs suggest potential in this area .

Enzyme Modulation

The compound may serve as a modulator in enzyme-catalyzed reactions. Its hydroxyl group can participate in nucleophilic substitution reactions, potentially allowing it to act as a substrate or inhibitor for specific enzymes involved in metabolic processes.

In Vitro Studies

In vitro studies have focused on the effects of related benzoic acid derivatives on cancer cell lines. For instance, compounds with similar functional groups have been shown to inhibit cyclin D1 expression and activate p21(WAF1), leading to cell cycle arrest . Such findings indicate that 2-formyl-3-hydroxy-6-methylbenzoic acid may exhibit comparable mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-formyl-3-hydroxy-6-methylbenzoic acidFormyl, hydroxyl, and methyl groupsPotential antimicrobial and anticancer activity
4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acidHydroxyl group; derived from fungal metaboliteCell-cycle inhibitor
3-formylbenzoic acidFormyl group only; lacks hydroxyl and methyl groupsLimited biological data

This table illustrates how variations in functional groups can influence biological activity among structurally similar compounds.

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